molecular formula C12H18ClNO B13901020 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride CAS No. 84498-31-7

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride

Cat. No.: B13901020
CAS No.: 84498-31-7
M. Wt: 227.73 g/mol
InChI Key: BGAKFOFDUWWCOI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It is characterized by the presence of a dimethylamino group and a methylphenyl group attached to a propanone backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride typically involves the reaction of 3-methylacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.

    3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one: Has the methyl group on the para position of the phenyl ring.

    3-(Dimethylamino)-1-(2-methylphenyl)propan-1-one: Has the methyl group on the ortho position of the phenyl ring.

Uniqueness

3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride is unique due to the specific positioning of the methyl group on the meta position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

84498-31-7

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3;/h4-6,9H,7-8H2,1-3H3;1H

InChI Key

BGAKFOFDUWWCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCN(C)C.Cl

Origin of Product

United States

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